molecular formula C11H18O B14418967 4-Undecyn-3-one CAS No. 81113-02-2

4-Undecyn-3-one

Cat. No.: B14418967
CAS No.: 81113-02-2
M. Wt: 166.26 g/mol
InChI Key: ACWSFNKGFMESBC-UHFFFAOYSA-N
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Description

The compound features an 11-carbon chain (undecyl) with a triple bond (alkyne) at position 4 and a ketone group at position 3. Its molecular formula is likely C₁₁H₁₈O, yielding a molecular weight of approximately 166.3 g/mol. However, the absence of direct data in the provided sources limits a detailed introduction .

Properties

CAS No.

81113-02-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

undec-4-yn-3-one

InChI

InChI=1S/C11H18O/c1-3-5-6-7-8-9-10-11(12)4-2/h3-8H2,1-2H3

InChI Key

ACWSFNKGFMESBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Undecyn-3-one can be synthesized through several methods. One common approach involves the alkylation of 1-hexyne with 1-bromo-3-chloropropane, followed by oxidation to form the ketone. The reaction typically requires a strong base such as sodium amide (NaNH₂) and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 4-undecyn-3-ol, which is derived from the corresponding alkyne. This process uses palladium on carbon (Pd/C) as a catalyst and hydrogen gas under controlled pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

4-Undecyn-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The alkyne group can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium amide (NaNH₂) in liquid ammonia.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted alkynes depending on the nucleophile used.

Scientific Research Applications

4-Undecyn-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Undecyn-3-one involves its interaction with various molecular targets. The alkyne group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The ketone group can also participate in hydrogen bonding and other interactions that affect the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence includes compounds with functional groups or chain lengths analogous to 4-Undecyn-3-one. Below is a comparative analysis based on molecular features, hazards, and applications.

Functional Group and Reactivity Comparison
Compound Functional Groups Molecular Formula Molecular Weight (g/mol) Key Reactivity Features
This compound Alkyne (C≡C), Ketone (C=O) C₁₁H₁₈O ~166.3 Triple bond reactivity (e.g., hydrogenation, cycloadditions); ketone redox reactions
4-(4-Nitrophenyl)but-3-en-2-one α,β-unsaturated ketone, Nitro group C₁₀H₉NO₃ 191.19 Conjugated enone system (electrophilic additions); nitro group redox/acid-base reactions
1-Aminoundecane Primary amine (NH₂) C₁₁H₂₅N 171.33 Amine nucleophilicity (alkylation, acylation); surfactant properties

Key Differences :

  • This compound’s alkyne group enables unique reactions (e.g., Sonogashira coupling), unlike the nitroaryl enone or amine functionalities in the analogs.
  • The α,β-unsaturated ketone in 4-(4-Nitrophenyl)but-3-en-2-one allows conjugation-driven reactivity, absent in this compound .
  • 1-Aminoundecane’s amine group imparts basicity and surfactant behavior, contrasting with the neutral ketone-alkyne system .

Limitations of Available Data

The evidence lacks direct information on this compound, necessitating inferred comparisons. For authoritative data, tools like SciFinder or Reaxys are recommended to validate properties and hazards .

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